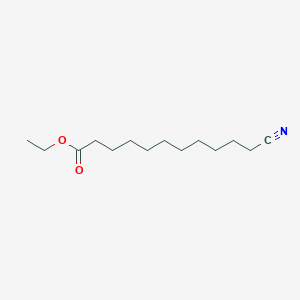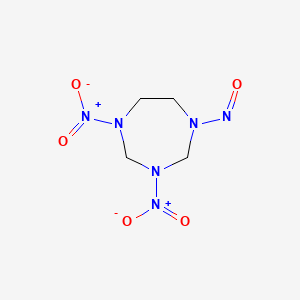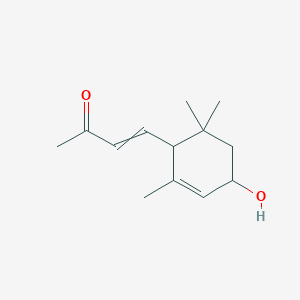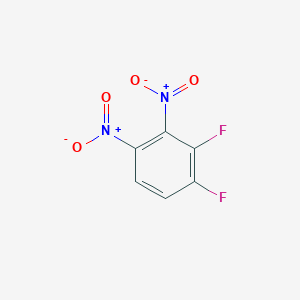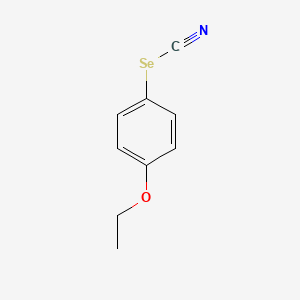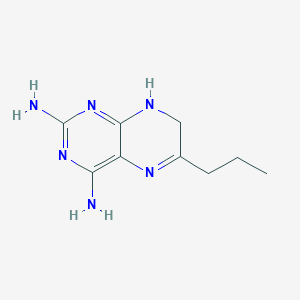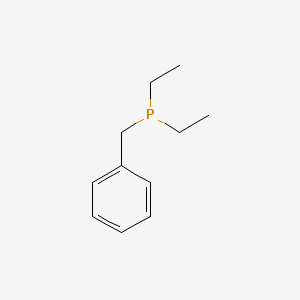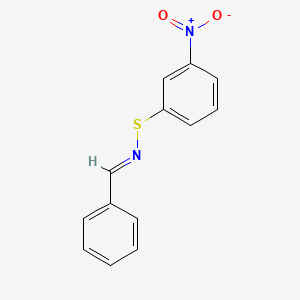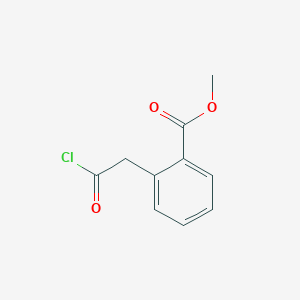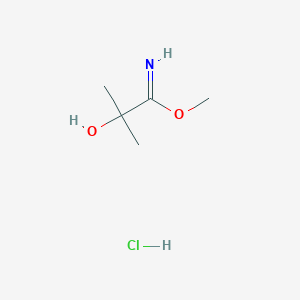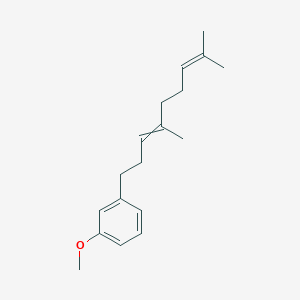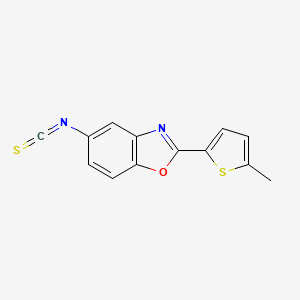![molecular formula C19H19N5OS B14663058 N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea CAS No. 41763-71-7](/img/structure/B14663058.png)
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of quinazolinamines These compounds are known for their heterocyclic aromatic structures containing a quinazoline moiety substituted by one or more amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.
Attachment of the Phenylthiourea Group: The final step involves the reaction of the morpholinyl-quinazoline intermediate with phenyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.
作用机制
The mechanism of action of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
- 2-(morpholinomethyl)quinazolin-4-ol
Uniqueness
N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea stands out due to its unique combination of the quinazoline core, morpholine group, and phenylthiourea moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness.
属性
CAS 编号 |
41763-71-7 |
|---|---|
分子式 |
C19H19N5OS |
分子量 |
365.5 g/mol |
IUPAC 名称 |
1-(2-morpholin-4-ylquinazolin-4-yl)-3-phenylthiourea |
InChI |
InChI=1S/C19H19N5OS/c26-19(20-14-6-2-1-3-7-14)23-17-15-8-4-5-9-16(15)21-18(22-17)24-10-12-25-13-11-24/h1-9H,10-13H2,(H2,20,21,22,23,26) |
InChI 键 |
BATCEPDYENVVIY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NC(=S)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


